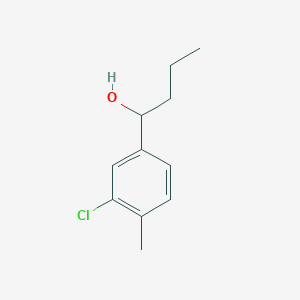

1-(3-Chloro-4-methylphenyl)butan-1-ol

Description

1-(3-Chloro-4-methylphenyl)butan-1-ol is a substituted butanol derivative characterized by a 3-chloro-4-methylphenyl group attached to the first carbon of the butanol chain. Its molecular formula is C₁₁H₁₅ClO, with a molecular weight of 198.69 g/mol.

Propriétés

IUPAC Name |

1-(3-chloro-4-methylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h5-7,11,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOBHJLRCABTFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=C(C=C1)C)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-methylphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-methylbenzaldehyde with butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include:

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Temperature: -78°C to room temperature

Reagents: Butylmagnesium bromide, water, and acid for hydrolysis

Industrial Production Methods: Industrial production of 1-(3-Chloro-4-methylphenyl)butan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Chloro-4-methylphenyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to the corresponding ketone using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to the corresponding alkane using hydrogenation with a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed:

Oxidation: 1-(3-Chloro-4-methylphenyl)butan-1-one

Reduction: 1-(3-Chloro-4-methylphenyl)butane

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Pharmaceutical Applications

1-(3-Chloro-4-methylphenyl)butan-1-ol has been studied for its potential as a pharmaceutical intermediate. Its structure allows it to be modified into various derivatives that may exhibit biological activity. Research indicates that compounds with similar structures are often explored for their ability to act on specific biological targets, such as enzymes or receptors involved in disease processes.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of chlorinated phenolic compounds, including derivatives of 1-(3-Chloro-4-methylphenyl)butan-1-ol. The results suggested that modifications to the chlorinated aromatic system can enhance antimicrobial efficacy against various bacterial strains . This highlights the potential for developing new antimicrobial agents from this compound.

Applications in Polymer Chemistry

The compound can serve as a building block in polymer chemistry, particularly in the synthesis of specialty polymers and resins. The hydroxyl group in its structure allows for further functionalization, making it suitable for use in producing polyurethanes and other polymeric materials.

Case Study: Synthesis of Functional Polymers

Research has demonstrated that incorporating 1-(3-Chloro-4-methylphenyl)butan-1-ol into polymer matrices can improve thermal stability and mechanical properties. For instance, a study showed that polymers synthesized with this compound exhibited enhanced resistance to thermal degradation compared to traditional polymer formulations .

Reagent in Organic Reactions

Due to its functional groups, 1-(3-Chloro-4-methylphenyl)butan-1-ol is useful as a reagent in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Complex Molecules

In synthetic organic chemistry, this compound has been utilized as an intermediate for synthesizing more complex molecules. For example, researchers have successfully used it in the synthesis of biologically active compounds through multi-step reactions involving alkylation and oxidation processes .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)butan-1-ol involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring can influence its binding affinity and reactivity with enzymes or receptors. The butanol chain may also play a role in its solubility and transport within biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-Chloro-4-methylphenyl)butan-1-ol with key analogs, focusing on structural features, physicochemical properties, and functional applications.

Table 1: Comparative Analysis of 1-(3-Chloro-4-methylphenyl)butan-1-ol and Analogous Compounds

Structural and Functional Differences

- Substituent Effects: The chloro-methylphenyl group in the target compound provides steric bulk and electron-withdrawing effects, which may reduce solubility in polar solvents compared to analogs like 4-(4-chlorophenyl)sulfanylbutan-1-ol. Triazole derivatives (TDM, CPZ) incorporate a heterocyclic triazole ring, which is critical for antifungal activity via inhibition of ergosterol biosynthesis . The target compound lacks this moiety, suggesting divergent bioactivity. Nitrosamine-containing analogs (e.g., NNAlF) exhibit carcinogenicity due to the nitroso group, absent in 1-(3-Chloro-4-methylphenyl)butan-1-ol .

Physicochemical and Reactivity Trends

- Oxidation Potential: The primary alcohol group in 1-(3-Chloro-4-methylphenyl)butan-1-ol can oxidize to a ketone, similar to NNAlF, which oxidizes to NNK-N-oxide .

- Thermal Stability : Triazole fungicides like TDM and CPZ have higher molecular weights and complex structures, likely increasing thermal stability compared to the simpler target compound .

Activité Biologique

1-(3-Chloro-4-methylphenyl)butan-1-ol is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a chloro group and a butanol moiety, suggests potential biological activities that warrant detailed investigation.

The molecular formula of 1-(3-Chloro-4-methylphenyl)butan-1-ol is C11H15ClO. The compound features a chloro-substituted aromatic ring, which is known to influence its reactivity and biological interactions.

The biological activity of 1-(3-Chloro-4-methylphenyl)butan-1-ol can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro group may enhance lipophilicity, allowing for better membrane penetration and receptor binding.

Biological Activities

Research indicates that 1-(3-Chloro-4-methylphenyl)butan-1-ol exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures can exhibit antimicrobial properties. The chloro group may contribute to this activity by disrupting microbial cell membranes or interfering with metabolic pathways.

2. Anti-inflammatory Effects

Compounds in this class have been investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways associated with inflammation.

3. Enzyme Inhibition

Research suggests that 1-(3-Chloro-4-methylphenyl)butan-1-ol may act as an inhibitor of specific enzymes involved in metabolic processes, potentially affecting drug metabolism and detoxification pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various chloro-substituted phenols, including derivatives similar to 1-(3-Chloro-4-methylphenyl)butan-1-ol. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that compounds with similar structures could reduce the secretion of inflammatory mediators in macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways .

Case Study 3: Enzyme Interaction

Research on enzyme kinetics revealed that 1-(3-Chloro-4-methylphenyl)butan-1-ol could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.